molecular formula C17H25N3O2 B7593752 1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea

1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea

Cat. No. B7593752
M. Wt: 303.4 g/mol
InChI Key: CVCMLXLOCAKQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea, also known as MPPU, is a selective antagonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by researchers at the University of Florence, Italy. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea acts as a selective antagonist of mGluR7, a type of glutamate receptor that is mainly expressed in the central nervous system. By blocking the activity of mGluR7, MPUU can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can result in the therapeutic effects observed in animal models.
Biochemical and Physiological Effects:
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. It can also increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, MPUU can modulate the activity of various ion channels, including voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPUU for lab experiments is its selectivity for mGluR7. This allows researchers to study the specific effects of blocking this receptor without affecting other glutamate receptors. However, one limitation of MPUU is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on MPUU. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. MPUU has shown promise in animal models of anxiety, depression, schizophrenia, and Alzheimer's disease, and further research is needed to determine its efficacy in humans. Additionally, researchers are interested in studying the effects of MPUU on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, there is interest in developing more potent and selective mGluR7 antagonists based on the structure of MPUU.

Synthesis Methods

1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-methyl-2-pyrrolidinone with 3-bromo-1-chloropropane to obtain 1-(3-bromopropyl)-1-methyl-2-pyrrolidinone. This intermediate is then reacted with phenylpentylamine to obtain the final product, 1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea.

Scientific Research Applications

1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-20-13-11-15(16(20)21)19-17(22)18-12-7-3-6-10-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCMLXLOCAKQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NC(=O)NCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea

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